

physicochemical characteristics of 4-Chloropyridine-2-carboxamide

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Compound of Interest

Compound Name: 4-Chloropyridine-2-carboxamide

Cat. No.: B108429

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An In-Depth Guide to the Physicochemical Characterization of **4-Chloropyridine-2-carboxamide** for Drug Discovery and Development

Abstract

4-Chloropyridine-2-carboxamide is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its utility as a synthetic intermediate in the development of novel anti-inflammatory and anti-cancer agents necessitates a thorough understanding of its fundamental physicochemical properties.[1] These parameters—including solubility, lipophilicity (LogP), and ionization constant (pKa)—are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the known properties of **4-Chloropyridine-2-carboxamide** and presents detailed, field-proven experimental protocols for the precise determination of its key physicochemical characteristics. The methodologies are presented from the perspective of a senior application scientist, emphasizing the causal reasoning behind experimental design to ensure data integrity and reproducibility for researchers in drug discovery and chemical development.

Chemical Identity and Structural Confirmation

Accurate identification is the foundation of all subsequent characterization. **4-Chloropyridine-2-carboxamide** is an off-white crystalline solid.[1][2] Its identity is unequivocally confirmed by a combination of spectroscopic methods and fundamental physical constants.

Table 1: Chemical Identifiers for **4-Chloropyridine-2-carboxamide**

Identifier	Value	Source(s)
IUPAC Name	4-chloropyridine-2-carboxamide	[3]
Synonyms	4-Chloropicolinamide	[1] [3] [4]
CAS Number	99586-65-9	[1] [2] [5]
Molecular Formula	C ₆ H ₅ ClN ₂ O	[1] [2] [5]
Molecular Weight	156.57 g/mol	[1] [2] [5]
Appearance	White to off-white solid/powder	[1] [2] [5]
SMILES String	<chem>NC(=O)c1cc(Cl)ccn1</chem>	[5]

| InChI Key | XIHHOUUTBZSYJH-UHFFFAOYSA-N [\[3\]](#)[\[5\]](#) |

Spectroscopic analysis provides a detailed fingerprint of the molecule. Mass spectrometry confirms the molecular weight, while NMR spectroscopy elucidates the precise arrangement of atoms.

Table 2: Key Spectroscopic Data for Structural Verification

Technique	Data Highlights	Source(s)
¹ H NMR	(300MHz, DMSO-d ₆) δ: 8.59 (d, J=5.2Hz, 1H), 8.18 (br s, 1H), 8.00 (d, J=2.0Hz, 1H), 7.79 (br s, 1H), 7.72 (dd, J=5.2, 2.0Hz, 1H)	[6]
Mass Spec.	(ESI+) m/z: 157.0 [M+H] ⁺	[6] [7]
ATR-IR	Spectra available via public databases such as SpectraBase.	[3]

| UV-Vis | λ_{max} : 268 nm (in Ethanol) | [\[2\]](#)[\[7\]](#) |

Core Physicochemical Properties: Knowns and Predictions

The physicochemical profile of a compound dictates its "drug-like" qualities. While some physical properties like the melting point are well-documented, key parameters such as pKa and LogP are often computationally predicted for novel or less-studied compounds and demand experimental verification for high-confidence decision-making in a development pipeline.

Table 3: Summary of Physicochemical Properties

Property	Value	Comments	Source(s)
Melting Point	148 - 164 °C	Range reported across various commercial suppliers.	[1] [2]
Boiling Point	~298.1 °C	Predicted value; compound may decompose at high temperatures.	[2] [8]
LogP	0.7	Computationally derived value; experimental determination is recommended.	[3]

| pKa | ~14.49 | Predicted value for the amide proton; experimental validation is crucial. | [\[2\]](#)[\[8\]](#) |

Gold-Standard Protocols for Experimental Characterization

To move beyond predicted values, rigorous experimental determination is essential. The following sections detail the authoritative protocols for measuring aqueous solubility, pKa, and LogP. These methods are designed to be self-validating and generate the high-quality data required for regulatory submissions and predictive modeling.

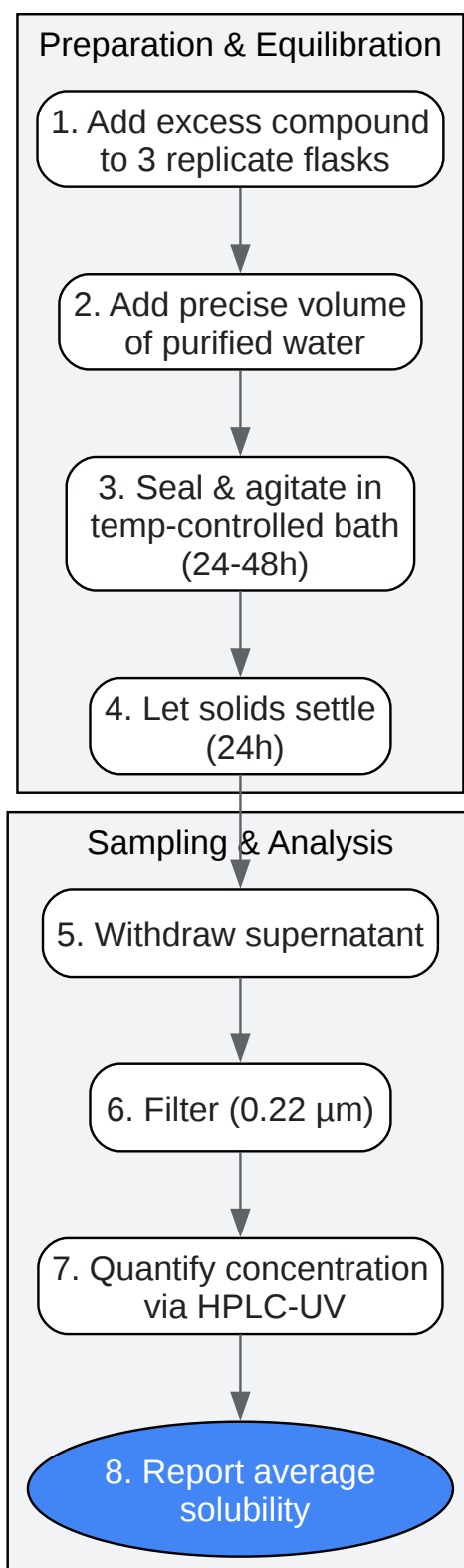
Protocol: Aqueous Solubility Determination via OECD 105 Shake-Flask Method

Expertise & Causality: Aqueous solubility is a master variable controlling bioavailability. The Shake-Flask method, as outlined in OECD Guideline 105, is the benchmark for its determination.^{[9][10]} Its principle is straightforward: establish a saturated solution at a controlled temperature and measure the concentration of the dissolved analyte. This method is chosen for its robustness and direct measurement of thermodynamic equilibrium solubility, which is critical for biopharmaceutical classification. We maintain the temperature at 20 °C or 37 °C to simulate environmental and physiological conditions, respectively.^[11]

Detailed Step-by-Step Methodology:

- **Preliminary Test:** Add small, incremental amounts of **4-Chloropyridine-2-carboxamide** to a known volume of purified water (e.g., 10 mL) in a glass vial. After each addition, shake vigorously for 10 minutes and visually inspect for undissolved particles. This establishes an approximate solubility range.^[11]
- **Equilibration:** Prepare three separate glass flasks. To each, add an excess amount (e.g., 5-fold the estimated solubility) of the compound.
- Add a precise volume of purified water to each flask.
- Seal the flasks and place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 20.0 ± 0.5 °C).^[9]
- Agitate the flasks for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm that saturation has been maintained.
- **Sample Preparation:** After equilibration, allow the flasks to stand undisturbed in the temperature bath for at least 24 hours to let undissolved solids settle.

- Carefully withdraw an aliquot from the clear supernatant. To avoid aspirating solid particles, use a glass syringe.
- Immediately filter the aliquot through a low-binding 0.22 μm filter (e.g., PVDF) into a clean vial. This step is critical to separate the dissolved fraction from any colloidal or suspended material.
- Analysis: Quantify the concentration of **4-Chloropyridine-2-carboxamide** in the filtrate using a validated, stability-indicating analytical method, typically HPLC-UV. Prepare a calibration curve using standards of known concentrations.
- Calculation: The average concentration from the three replicate flasks is reported as the aqueous solubility in g/L or mol/L.



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Fig 1. Workflow for Solubility Determination via Shake-Flask Method.

Protocol: pKa Determination via Potentiometric Titration

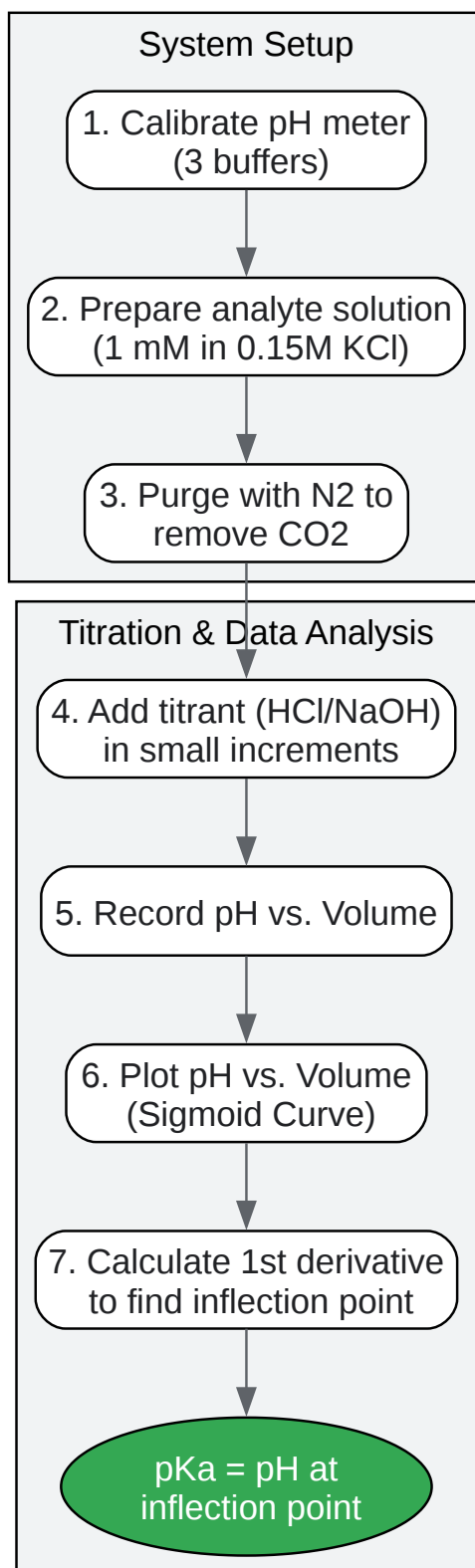
Expertise & Causality: The ionization state of a molecule at physiological pH (~7.4) profoundly impacts its absorption, distribution, and target engagement.^[12] Potentiometric titration is the definitive method for pKa determination due to its high precision and direct measurement of pH changes upon addition of a titrant.^{[13][14]} The inflection point of the resulting sigmoid curve, where the molecule is 50% ionized, corresponds to the pKa.^[15] Purging with nitrogen is a critical step to eliminate dissolved CO₂, which can form carbonic acid and introduce artifacts into the titration of basic compounds.^[12]

Detailed Step-by-Step Methodology:

- **System Calibration:** Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).^[13]
- **Sample Preparation:** Accurately weigh and dissolve **4-Chloropyridine-2-carboxamide** in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).^[12] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.^[13]
- **Inert Environment:** Transfer the solution to a reaction vessel equipped with a magnetic stirrer. Purge the solution with nitrogen for 10-15 minutes to displace dissolved CO₂.^[12]
- **Initial pH Adjustment:** For determining a basic pKa, titrate with a standardized acid (e.g., 0.1 M HCl). For an acidic pKa, titrate with a standardized base (e.g., 0.1 M NaOH). Adjust the initial pH of the sample solution to be ~2 pH units below the expected pKa for a base, or ~2 pH units above for an acid.
- **Titration:** Immerse the calibrated pH electrode and the titrant dispenser into the solution.
- **Begin the titration** by adding small, precise increments of the titrant. Record the pH reading after each addition, ensuring the reading is stable before proceeding.
- **Continue the titration** until the pH has passed the equivalence point by at least 2 pH units.
- **Data Analysis:** Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve, which

can be precisely located by finding the maximum of the first derivative of the curve ($\Delta\text{pH}/\Delta\text{V}$).

- Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[13]



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Fig 2. Workflow for pKa Determination via Potentiometric Titration.

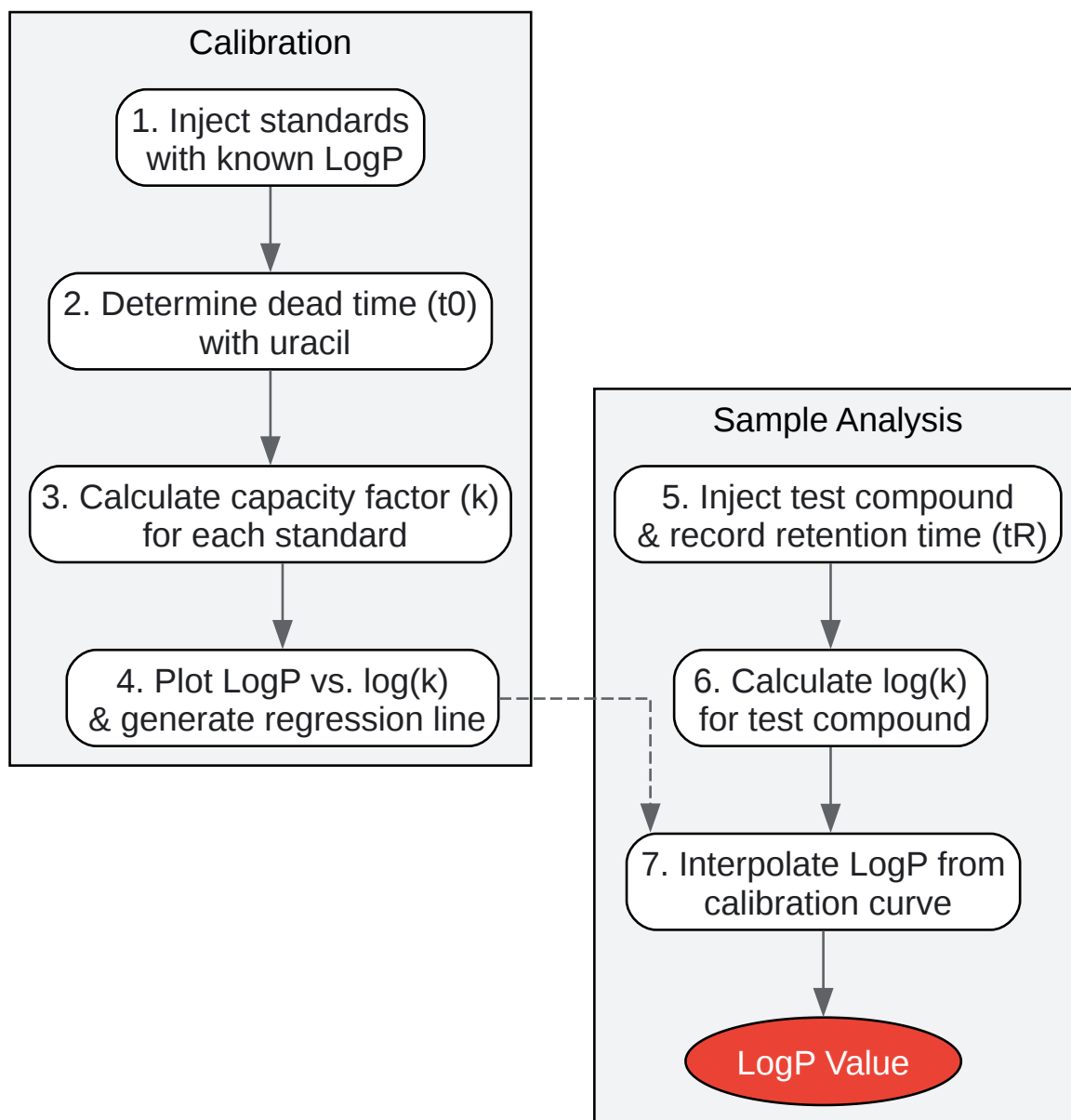
Protocol: LogP Determination via Reverse-Phase HPLC (RP-HPLC)

Expertise & Causality: Lipophilicity, expressed as the octanol-water partition coefficient (LogP), is a key predictor of membrane permeability and metabolic stability. While the traditional shake-flask method is the gold standard, it is labor-intensive.[16] The RP-HPLC method offers a high-throughput alternative that is highly correlated with shake-flask results.[16][17] The principle relies on the fact that the retention time (t_R) of a compound on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be accurately determined.[16][18]

Detailed Step-by-Step Methodology:

- **System and Mobile Phase:** Use a calibrated HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4 to ensure neutral compound state) and an organic modifier like methanol or acetonitrile.[17]
- **Calibration Standards:** Prepare a set of 5-7 calibration standards—commercially available compounds with well-documented LogP values that bracket the expected LogP of the test compound.
- **Retention Time Measurement:**
 - Inject a non-retained compound (e.g., uracil) to determine the column dead time (t_0).
 - Inject each calibration standard individually and record its retention time (t_R).
 - Inject the **4-Chloropyridine-2-carboxamide** sample and record its retention time.
- **Calculate Capacity Factor (k):** For each compound (standards and sample), calculate the capacity factor using the formula: $k = (t_R - t_0) / t_0$.
- **Generate Calibration Curve:** Plot the known LogP values of the standards (y-axis) against their corresponding calculated $\log(k)$ values (x-axis). Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2), which should be >0.98 for a valid calibration.[16]

- Calculate LogP: Insert the $\log(k)$ value calculated for **4-Chloropyridine-2-carboxamide** into the regression equation to solve for its LogP.
- Replication: Repeat the injection of the test compound at least three times to ensure the reproducibility of the retention time and report the average LogP value.



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